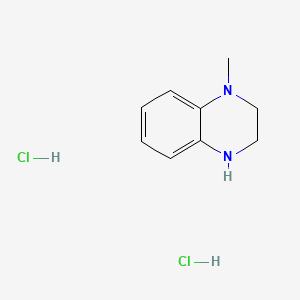

1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride

Description

Properties

IUPAC Name |

4-methyl-2,3-dihydro-1H-quinoxaline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c1-11-7-6-10-8-4-2-3-5-9(8)11;;/h2-5,10H,6-7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYCFZAUCGMENE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC2=CC=CC=C21.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a heterocyclic compound of interest in medicinal chemistry. This document provides a comprehensive overview of its basic properties, synthesis, and potential biological activities, drawing from available data on the compound and related tetrahydroquinoxaline structures. Due to the limited specific data on this particular salt, this guide also includes information on the parent compound, 1-Methyl-1,2,3,4-tetrahydroquinoxaline, and general methodologies for the synthesis and evaluation of related compounds to provide a foundational understanding for researchers.

Core Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some data for the free base is available, specific experimental values for the dihydrochloride salt are not widely published.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₉H₁₄Cl₂N₂ | [1] |

| Molecular Weight | 221.13 g/mol | [1] |

| CAS Number | 1259952-24-3, 36438-97-8 | [2][3] |

| Appearance | Orange liquid (for the free base) | [4] |

| Purity | ≥97% (commercially available) | [2] |

| Storage | Room temperature | [2] |

Synthesis and Characterization

Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline (Free Base)

A documented method for the synthesis of the free base involves the reduction of a quinoxalinone precursor.[4]

Experimental Protocol:

-

Precursor Synthesis: 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one is synthesized from 2-bromoaniline and sarcosine in the presence of a copper (I) chloride catalyst and potassium phosphate in dimethyl sulfoxide (DMSO).

-

Reduction: To a solution of 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one (1 equivalent) in dry tetrahydrofuran (THF), lithium aluminum hydride (LiAlH₄) (approximately 7 equivalents) is added.

-

Reaction Conditions: The reaction mixture is stirred, and the progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is carefully quenched, and the product is extracted and purified, typically by column chromatography on silica gel, to yield 1-Methyl-1,2,3,4-tetrahydroquinoxaline as an orange liquid.[4]

Formation of the Dihydrochloride Salt

The dihydrochloride salt can be prepared by treating a solution of the free base in a suitable solvent (e.g., diethyl ether, isopropanol) with a solution of hydrochloric acid in the same or a compatible solvent. The resulting precipitate is then collected by filtration, washed with a non-polar solvent, and dried.

Spectroscopic Data for the Free Base

-

¹H NMR (400 MHz, CDCl₃): δ 6.67 (dt, J = 7.6, 1.5 Hz, 1H, Ar), 6.61–6.54 (m, 2H, Ar), 6.47 (dd, J = 7.6, 1.5 Hz, 1H, Ar), 3.50–3.45 (m, 2H), 3.29–3.24 (m, 2H), 2.86 (s, 3H, Me).[4]

-

¹³C NMR (100 MHz, CDCl₃): δ 136.2, 134.2, 118.7, 118.2, 113.6, 111.7, 49.9, 41.3, 39.1.[4]

Potential Biological Activities and Mechanism of Action

While specific pharmacological data for this compound is scarce, the broader class of tetrahydroquinoxaline derivatives has been investigated for various biological activities.

-

Anticancer Activity: Tetrahydroquinoxaline sulfonamide derivatives have been designed and evaluated as colchicine binding site inhibitors, demonstrating antiproliferative activities against cancer cell lines.[5] These compounds were found to inhibit tubulin polymerization and arrest the cell cycle at the G2/M phase.[5]

-

Enzyme Inhibition: A tetrahydroquinoxaline derivative was identified as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1]

-

Receptor Antagonism: Certain tetrahydroquinoxalines have been explored as prostaglandin D2 receptor antagonists.[4]

-

Lipid Accumulation Inhibition: The free base, 1-Methyl-1,2,3,4-tetrahydroquinoxaline, has been shown to slightly inhibit hepatic lipid accumulation in lipid-overloaded HepG2 hepatocytes.[4]

The mechanism of action for this specific compound is not yet elucidated. However, based on the activities of related compounds, potential mechanisms could involve interactions with enzymes or receptors, or disruption of cellular processes like microtubule dynamics. Further research is required to determine the specific biological targets and signaling pathways modulated by this compound.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and a potential, though currently hypothetical, logical relationship for investigating its biological activity.

Safety Information

The Safety Data Sheet (SDS) for this compound indicates the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[6]

Precautionary Measures:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P271: Use only outdoors or in a well-ventilated area.[6]

Researchers should consult the full SDS for comprehensive safety information and handling procedures.

Conclusion and Future Directions

This compound is a compound with limited published data. This guide provides the available information on its basic properties and a method for its synthesis. The biological activities of related tetrahydroquinoxaline structures suggest that this compound may hold potential for further investigation in drug discovery, particularly in areas such as oncology and metabolic diseases.

Future research should focus on:

-

Detailed experimental determination of the physicochemical properties of the dihydrochloride salt.

-

Optimization of the synthesis and purification protocols.

-

Comprehensive screening for biological activities in various assay systems.

-

Elucidation of the mechanism of action and identification of molecular targets for any observed biological effects.

This foundational guide serves as a starting point for researchers interested in exploring the chemical and biological landscape of this compound.

References

- 1. tdx.cat [tdx.cat]

- 2. calpaclab.com [calpaclab.com]

- 3. lookchem.com [lookchem.com]

- 4. Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. parchem.com [parchem.com]

An In-depth Technical Guide to 1-Methyl-1,2,3,4-tetrahydroquinoxaline Dihydrochloride

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline and its dihydrochloride salt. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Structure and Properties

1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a heterocyclic compound. The core structure consists of a benzene ring fused to a dihydropyrazine ring, with a methyl group substituted at the 1-position of the tetrahydroquinoxaline moiety. The dihydrochloride salt form indicates the presence of two equivalents of hydrochloric acid, which protonate the basic nitrogen atoms of the tetrahydroquinoxaline ring.

Chemical Identifiers and Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₁₄Cl₂N₂ | [1] |

| Molecular Weight | 221.13 g/mol | [1] |

| CAS Number | 1259952-24-3 | |

| Canonical SMILES | CN1CCNC2=CC=CC=C12.Cl.Cl | |

| InChI Key | SXLZJUPRTINRQQ-UHFFFAOYSA-N |

Below is a 2D representation of the chemical structure of 1-Methyl-1,2,3,4-tetrahydroquinoxaline.

Synthesis and Experimental Protocols

The synthesis of the free base, 1-Methyl-1,2,3,4-tetrahydroquinoxaline, has been reported. The dihydrochloride salt can be subsequently prepared by treating the free base with hydrochloric acid.

Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline: [2]

A common method for the synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline involves the reduction of 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one.

-

Starting Material: 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one

-

Reagent: Lithium aluminum hydride (LiAlH₄)

-

Solvent: Dry Tetrahydrofuran (THF)

-

Procedure: 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one is treated with an excess of lithium aluminum hydride in dry THF. The reaction mixture is typically stirred at room temperature or heated under reflux to ensure complete reduction. Following the reaction, the excess LiAlH₄ is quenched, and the product is extracted and purified.

-

Yield: 82%[2]

Preparation of this compound:

To obtain the dihydrochloride salt, the purified 1-Methyl-1,2,3,4-tetrahydroquinoxaline free base is dissolved in a suitable solvent, such as diethyl ether or ethanol. Two equivalents of hydrochloric acid (either as a gas or a solution in a compatible solvent) are then added to the solution. The dihydrochloride salt typically precipitates out of the solution and can be collected by filtration and dried.

Spectral Data

The following spectral data has been reported for the free base, 1-Methyl-1,2,3,4-tetrahydroquinoxaline:

¹H NMR (400 MHz, CDCl₃): [2]

-

δ 6.67 (dt, J = 7.6, 1.5 Hz, 1H, Ar)

-

δ 6.61–6.54 (m, 2H, Ar)

-

δ 6.47 (dd, J = 7.6, 1.5 Hz, 1H, Ar)

-

δ 3.50–3.45 (m, 2H)

-

δ 3.29–3.24 (m, 2H)

-

δ 2.86 (s, 3H, Me)

¹³C NMR (100 MHz, CDCl₃): [2]

-

δ 136.2, 134.2, 118.7, 118.2, 113.6, 111.7, 49.9, 41.3, 39.1

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the biological activity and associated signaling pathways of this compound.

Derivatives of the broader class of tetrahydroquinoxalines have been investigated for their potential as colchicine binding site inhibitors, which are of interest in cancer research.[3] However, the specific activity of the 1-methyl derivative has not been detailed.

It is important to distinguish 1-Methyl-1,2,3,4-tetrahydroquinoxaline from the structurally related but different compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ). 1MeTIQ is an endogenous amine that has been studied for its neuroprotective properties.[4][5][6][7] The biological activities of 1MeTIQ should not be extrapolated to 1-Methyl-1,2,3,4-tetrahydroquinoxaline due to the differences in their core heterocyclic structures.

Further research is required to elucidate the pharmacological profile and mechanism of action of this compound.

Experimental Workflows

Due to the lack of published biological studies, a detailed experimental workflow for assessing the activity of this compound cannot be provided at this time. A general workflow for screening such a compound would typically involve the following steps:

This guide summarizes the current knowledge on this compound. As research progresses, more detailed information on its biological effects and potential applications is anticipated.

References

- 1. This compound | C9H14Cl2N2 | CID 46916254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a heterocyclic organic compound of significant interest in contemporary drug discovery and development. As a derivative of the tetrahydroquinoxaline scaffold, it serves as a crucial building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules engineered to selectively eliminate disease-causing proteins by co-opting the cell's natural protein degradation machinery. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its role as a protein degrader building block.

Physicochemical and Hazard Data

The key quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | Citations |

| Molecular Weight | 221.13 g/mol | [1] |

| Molecular Formula | C₉H₁₄Cl₂N₂ | [1] |

| CAS Number | 1259952-24-3, 36438-97-8 | [1][2] |

| Purity | Typically ≥97% | [1] |

| Appearance | White to Brown Solid | [3] |

| Melting Point | 92 - 98 °C (for the free base) | [3] |

| Hazard Statements | H315, H319, H335 | [2] |

| GHS Classifications | Skin Irritant (Cat 2), Eye Irritant (Cat 2), Respiratory Irritant (Cat 3) | [2][3] |

Role in Drug Discovery: A Protein Degrader Building Block

The primary application of this compound in modern pharmacology is as a structural component for creating targeted protein degraders.[1] Traditional drugs, such as enzyme inhibitors, typically require high and continuous exposure to be effective. In contrast, protein degraders like PROTACs can catalytically induce the degradation of target proteins, offering a more sustained and potent therapeutic effect at lower doses.[4]

PROTACs are composed of three key parts: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[5] this compound can be incorporated into the linker or warhead component, providing a versatile scaffold for optimizing the physicochemical and pharmacological properties of the final PROTAC molecule.

Associated Signaling Pathway: The Ubiquitin-Proteasome System

PROTACs function by hijacking the ubiquitin-proteasome system (UPS), a fundamental pathway for protein degradation in eukaryotic cells. The diagram below illustrates the mechanism by which a PROTAC molecule induces the degradation of a target Protein of Interest (POI).

Caption: Mechanism of action for a PROTAC molecule.

Experimental Protocols

General Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline

The synthesis of the core structure can be achieved through the reduction of quinoxaline, followed by N-methylation. The dihydrochloride salt is then formed by treatment with hydrochloric acid.

Materials:

-

Quinoxaline

-

Rhodium on alumina (5%) or similar catalyst

-

Methanol or Ethanol

-

Hydrogen gas source

-

Formaldehyde

-

Sodium borohydride

-

Diethyl ether

-

Hydrochloric acid (in an appropriate solvent like ether or isopropanol)

Protocol:

-

Reduction of Quinoxaline:

-

In a hydrogenation vessel, dissolve quinoxaline in methanol.[6]

-

Add the 5% rhodium on alumina catalyst.[6]

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature until hydrogen uptake ceases.

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 1,2,3,4-tetrahydroquinoxaline.

-

-

N-Methylation:

-

Dissolve the crude 1,2,3,4-tetrahydroquinoxaline in methanol.

-

Cool the solution in an ice bath and add aqueous formaldehyde.

-

Slowly add sodium borohydride in portions, keeping the temperature below 20°C.

-

Stir the reaction for several hours at room temperature.

-

Quench the reaction by carefully adding water and then extract the product with a suitable organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 1-Methyl-1,2,3,4-tetrahydroquinoxaline.

-

-

Dihydrochloride Salt Formation:

-

Dissolve the purified 1-Methyl-1,2,3,4-tetrahydroquinoxaline in a minimal amount of a solvent like diethyl ether.

-

Slowly add a solution of hydrochloric acid in ether or isopropanol with stirring.

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

General Workflow for PROTAC Synthesis

The following diagram outlines a typical workflow for synthesizing a PROTAC molecule using this compound as a building block.

Caption: General workflow for PROTAC synthesis.

Safety and Handling

This compound is classified as an irritant.[2][3] Standard laboratory safety precautions should be followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2][3]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.[2][3]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[3]

-

First Aid:

Conclusion

This compound is a valuable chemical entity for researchers and professionals in drug development. Its utility as a building block for PROTACs and other complex molecules positions it at the forefront of innovative therapeutic strategies. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective application in the laboratory.

References

In-Depth Technical Guide: 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride (CAS 1259952-24-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a heterocyclic organic compound with the CAS number 1259952-24-3. Structurally, it features a tetrahydroquinoxaline core with a methyl group substitution on one of the nitrogen atoms. This molecule is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery, where it primarily serves as a versatile building block in the synthesis of more complex bioactive molecules. Its classification as a "Protein Degrader Building Block" suggests its utility in the development of novel therapeutics, particularly in the burgeoning field of targeted protein degradation. This guide provides a comprehensive overview of its chemical properties, synthesis, known biological activities, and its potential mechanism of action as a key component in the design of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is compiled from various chemical supplier databases.

| Property | Value |

| CAS Number | 1259952-24-3 |

| Molecular Formula | C₉H₁₄Cl₂N₂ |

| Molecular Weight | 221.13 g/mol |

| Appearance | Solid |

| Purity | Typically ≥97% |

| Storage Conditions | Room temperature, under inert atmosphere |

Synthesis and Experimental Protocols

The synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline can be achieved through the reduction of a quinoxalinone precursor. A general and efficient method has been described by Nakajima et al. in ACS Omega (2017).

Synthesis of 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one (Precursor)

A detailed experimental protocol for the synthesis of the precursor, 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one, is outlined below, adapted from the literature.

-

Reactants: 2-bromoaniline, sarcosine, copper(I) chloride, potassium phosphate, and dimethylethylenediamine.

-

Solvent: Dry Dimethyl sulfoxide (DMSO).

-

Procedure:

-

A suspension of 2-bromoaniline (1 equivalent), sarcosine (2 equivalents), copper(I) chloride (10 mol %), potassium phosphate (2 equivalents), and dimethylethylenediamine (40 mol %) in dry DMSO is prepared in a reaction vessel.

-

The mixture is degassed with nitrogen for 5 minutes.

-

The reaction is stirred at 110 °C under a nitrogen atmosphere for 24 hours.

-

Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate.

-

The organic layer is washed with water and a saturated aqueous solution of ammonium chloride, then dried over sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography.

-

Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline

The final product is obtained by the reduction of the quinoxalinone precursor.

-

Reactant: 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one.

-

Reducing Agent: Lithium aluminum hydride (LiAlH₄).

-

Solvent: Dry Tetrahydrofuran (THF).

-

Procedure:

-

Lithium aluminum hydride (approximately 7-8 equivalents) is dissolved in dry THF under a nitrogen atmosphere at 0 °C.

-

A solution of 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one in dry THF is added to the stirred LiAlH₄ solution over 5 minutes at 0 °C.

-

The reaction mixture is then refluxed for 18 hours.

-

After cooling, the reaction is carefully quenched with water and ethyl acetate.

-

The resulting mixture is filtered through a pad of Celite, and the filtrate is dried over sodium sulfate.

-

The solvent is evaporated in vacuo to afford 1-Methyl-1,2,3,4-tetrahydroquinoxaline.

-

Diagram of Synthesis Workflow

Caption: Synthetic pathway for 1-Methyl-1,2,3,4-tetrahydroquinoxaline.

Biological Activity and Applications

While extensive quantitative data on the standalone biological activity of this compound is limited in publicly available literature, its utility as a synthetic intermediate provides significant insights into its potential applications.

Lipid Accumulation Inhibition

Research by Nakajima et al. (2017) has shown that 1-Methyl-1,2,3,4-tetrahydroquinoxaline exhibits slight inhibitory activity against hepatic lipid accumulation in HepG2 cells. However, specific IC₅₀ values or dose-response curves for this compound were not reported in the study.

| Biological Activity | Cell Line | Result | Quantitative Data |

| Hepatic Lipid Accumulation Inhibition | HepG2 | Slight Inhibition | Not Publicly Available |

Intermediate in the Synthesis of Bioactive Molecules

1-Methyl-1,2,3,4-tetrahydroquinoxaline serves as a key building block in the synthesis of more complex molecules with demonstrated therapeutic potential:

-

TGR5 Agonists: This compound has been utilized in the synthesis of novel Takeda G-protein-coupled receptor 5 (TGR5) agonists. TGR5 is a promising target for the treatment of type 2 diabetes and other metabolic disorders.

-

Monoamine Reuptake Modulators: It is also employed as an intermediate in the creation of compounds that modulate monoamine reuptake, suggesting potential applications in the treatment of neurological and psychiatric disorders.

Mechanism of Action: A Building Block for Targeted Protein Degradation

The classification of this compound as a "Protein Degrader Building Block" strongly indicates its application in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction to PROTACs

PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC molecule typically consists of three components:

-

A ligand for the target protein of interest (POI).

-

A ligand for an E3 ubiquitin ligase.

-

A chemical linker that connects the two ligands.

The PROTAC brings the POI into close proximity with the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

Role of 1-Methyl-1,2,3,4-tetrahydroquinoxaline in PROTACs

The tetrahydroquinoxaline scaffold can be incorporated into a PROTAC molecule, most likely as part of the linker or as a component of the E3 ligase ligand . Its rigid, bicyclic structure can provide conformational constraint to the linker, which is often crucial for the effective formation of the ternary complex between the POI, the PROTAC, and the E3 ligase. The nitrogen atoms in the ring also offer points for chemical modification and attachment of the other components of the PROTAC.

Generalized Signaling Pathway for a PROTAC

The following diagram illustrates the general mechanism of action for a PROTAC, where a molecule like 1-Methyl-1,2,3,4-tetrahydroquinoxaline could be a key structural element.

Caption: The catalytic cycle of a PROTAC leading to targeted protein degradation.

Conclusion

This compound is a valuable chemical entity for researchers in drug discovery and development. While detailed biological data on the compound itself is sparse, its demonstrated utility as a synthetic building block for potent bioactive molecules, particularly in the context of targeted protein degradation, highlights its significance. The tetrahydroquinoxaline core offers a rigid scaffold that can be strategically employed in the design of PROTACs and other complex therapeutics. Further research into the specific biological activities of this compound and its derivatives is warranted to fully elucidate its potential in various therapeutic areas. This guide serves as a foundational resource for scientists working with or considering the use of this versatile molecule in their research endeavors.

An In-depth Technical Guide to 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a heterocyclic organic compound with emerging significance in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and safety considerations. Notably, this molecule is categorized as a potential building block for protein degraders, a novel therapeutic modality. This document will delve into the principles of targeted protein degradation, including the mechanism of Proteolysis Targeting Chimeras (PROTACs) and molecular glues, and explore the prospective role of this compound within this innovative field. While direct applications in protein degradation are still under investigation, the biological activities of related tetrahydroquinoxaline derivatives in areas such as oncology and agriculture underscore the therapeutic potential of this chemical scaffold.

Chemical and Physical Properties

This compound is the salt form of the parent compound, 1-Methyl-1,2,3,4-tetrahydroquinoxaline. The dihydrochloride salt enhances the compound's stability and solubility in aqueous solutions, which is advantageous for experimental and developmental purposes.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄Cl₂N₂ | PubChem |

| Molecular Weight | 221.13 g/mol | PubChem |

| CAS Number | 1259952-24-3 | CP Lab Safety |

| Appearance | Not explicitly stated, likely a solid | N/A |

| Solubility | Expected to be soluble in water | Inferred from dihydrochloride salt form |

Synthesis and Experimental Protocols

The synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline can be achieved through the reduction of 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one.[1] The subsequent conversion to the dihydrochloride salt is a standard chemical procedure.

Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline

Reaction: Reduction of 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one.

Reagents and Materials:

-

4-Methyl-3,4-dihydro-1H-quinoxalin-2-one

-

Lithium aluminum hydride (LiAlH₄)

-

Dry tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

-

Magnetic stirrer and heating mantle

-

Quenching agent (e.g., water, aqueous NaOH)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Chromatography supplies for purification

Detailed Methodology:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, suspend lithium aluminum hydride in dry THF under an inert atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one in dry THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period (monitoring by TLC is recommended).

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

-

Combine the filtrate and the washings, and extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1-Methyl-1,2,3,4-tetrahydroquinoxaline.[1]

Formation of Dihydrochloride Salt

Reagents and Materials:

-

1-Methyl-1,2,3,4-tetrahydroquinoxaline

-

Anhydrous diethyl ether or other suitable organic solvent

-

Hydrochloric acid solution in a compatible solvent (e.g., 2 M HCl in diethyl ether)

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

Detailed Methodology:

-

Dissolve the purified 1-Methyl-1,2,3,4-tetrahydroquinoxaline in a minimal amount of anhydrous diethyl ether.

-

While stirring, add a solution of hydrochloric acid in diethyl ether dropwise.

-

A precipitate of the dihydrochloride salt should form. Continue adding the HCl solution until no further precipitation is observed.

-

Stir the suspension for a short period to ensure complete salt formation.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.

-

Dry the resulting this compound under vacuum.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling, storage, and disposal.

| Hazard Statement | Precautionary Statement |

| H227: Combustible liquid | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| H301: Toxic if swallowed | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. |

| H350: May cause cancer | P201: Obtain special instructions before use. |

| H412: Harmful to aquatic life with long lasting effects | P273: Avoid release to the environment. |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber).

-

Body Protection: Wear a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood.

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as oxidizing agents.

Potential Application in Targeted Protein Degradation

While specific applications of this compound in targeted protein degradation (TPD) are not yet extensively documented in peer-reviewed literature, its classification as a "protein degrader building block" suggests its potential utility in constructing PROTACs or related molecules.

Introduction to Targeted Protein Degradation

TPD is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. This approach offers several advantages over traditional inhibition, including the ability to target proteins lacking active sites and the potential for more profound and durable pharmacological effects.

Mechanism of PROTACs

PROTACs are heterobifunctional molecules composed of three key components:

-

A ligand for the protein of interest (POI).

-

A ligand for an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

The PROTAC molecule brings the POI into close proximity with the E3 ligase, leading to the ubiquitination of the POI. The polyubiquitinated protein is then recognized and degraded by the proteasome.

Potential Role of this compound

Given its chemical structure, 1-Methyl-1,2,3,4-tetrahydroquinoxaline could potentially serve as a scaffold for either the POI ligand, the E3 ligase ligand, or as a component of the linker in a PROTAC. The tetrahydroquinoxaline core is a privileged scaffold in medicinal chemistry, and its derivatives have shown a range of biological activities. For instance, various derivatives of 1,2,3,4-tetrahydroquinoxaline have been investigated for their fungicidal and anticancer properties, demonstrating the biological relevance of this core structure.[2][3]

The development of a novel PROTAC using this building block would involve a systematic workflow.

Conclusion

This compound is a promising chemical entity for researchers in drug discovery. Its synthesis is achievable through established chemical transformations, and its safety profile necessitates careful handling. While its direct application as a protein degrader is an area of active exploration, the foundational principles of targeted protein degradation provide a clear rationale for its potential use as a novel building block. The demonstrated biological activity of the broader tetrahydroquinoxaline scaffold further enhances its appeal for the development of new therapeutic agents. Future research will be crucial to fully elucidate the specific roles this compound can play in the rapidly advancing field of targeted protein degradation.

References

- 1. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Novel 1,2,3,4-Tetrahydroquinoxaline Derivatives as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

1-Methyl-1,2,3,4-tetrahydroquinoxaline Dihydrochloride: A Technical Review

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride. Due to the limited specific data for this salt, this review also encompasses information on the free base, 1-Methyl-1,2,3,4-tetrahydroquinoxaline, and the broader class of tetrahydroquinoxaline derivatives to provide a contextual understanding of its potential properties and applications.

Chemical and Physical Properties

This compound is a chemical compound with the CAS Number 1259952-24-3.[1][2][3] It is classified as a protein degrader building block.[1] The fundamental properties of the dihydrochloride salt are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C9H14Cl2N2 | [1] |

| Molecular Weight | 221.13 g/mol | [1] |

| Purity | ≥97% | [1] |

| Storage | Room temperature, inert atmosphere | [1][2] |

| SMILES Code | CN1CCNC2=C1C=CC=C2.[H]Cl.[H]Cl | [2] |

Synthesis and Characterization

While specific literature detailing the synthesis of the dihydrochloride salt is scarce, the synthesis of the free base, 1-Methyl-1,2,3,4-tetrahydroquinoxaline, has been described. The compound was synthesized as part of a study investigating the olfactory properties of quinoxaline derivatives.[4]

Experimental Protocol: Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline[4]

The synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline was achieved through the reduction of 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one.

-

Materials: 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one (530 mg, 3.2 mmol), lithium aluminum hydride (869 mg, 23.0 mmol), and dry tetrahydrofuran (THF, 50 mL).

-

Procedure: To a solution of 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one in dry THF, lithium aluminum hydride was added. The reaction mixture was stirred, likely until the completion of the reduction.

-

Yield: The reaction yielded 396 mg (82%) of 1-Methyl-1,2,3,4-tetrahydroquinoxaline as an orange liquid.

A general synthetic pathway for 2-substituted-1,2,3,4-tetrahydroquinoxalines has also been developed via a borane-catalyzed one-pot tandem cyclization/hydrosilylation of 1,2-diaminobenzenes and glyoxals.[5] This method offers a convenient and efficient route to a variety of 2-aryl- and 2-alkyl-1,2,3,4-tetrahydroquinoxaline derivatives in good to excellent yields.[5]

Characterization Data

The synthesized 1-Methyl-1,2,3,4-tetrahydroquinoxaline was characterized by Nuclear Magnetic Resonance (NMR) spectroscopy.[4] The reported spectral data are summarized below.

| Nucleus | Chemical Shift (δ, ppm) | Description |

| ¹H NMR | 6.67 (dt, J = 7.6, 1.5 Hz, 1H) | Aromatic |

| 6.61–6.54 (m, 2H) | Aromatic | |

| 6.47 (dd, J = 7.6, 1.5 Hz, 1H) | Aromatic | |

| 3.50–3.45 (m, 2H) | - | |

| 3.29–3.24 (m, 2H) | - | |

| 2.86 (s, 3H) | Methyl | |

| ¹³C NMR | 136.2, 134.2 | Aromatic |

| 118.7, 118.2, 113.6, 111.7 | Aromatic | |

| 49.9, 41.3, 39.1 | Aliphatic |

Potential Biological Activities and Applications

There is a lack of specific biological data for this compound in the public domain. However, the broader class of tetrahydroquinoxaline derivatives has been investigated for various pharmacological activities.

A United States patent describes the use of substituted tetrahydroquinoxalines, including 5-bromo-6-(2-imidazolin-2-ylamino)-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline, for altering fluid and electrolyte transport in the gastrointestinal tract, reducing intraocular pressure, and increasing renal fluid flow.[6] This suggests that the tetrahydroquinoxaline scaffold may be a promising starting point for the development of therapeutic agents for these conditions.

Furthermore, novel tetrahydroquinoxaline sulfonamide derivatives have been designed and synthesized as potential microtubule targeting agents for cancer therapy.[7] Some of these derivatives exhibited moderate to strong inhibitory activities against the HT-29 human colon cancer cell line.[7] The most active compound, I-7, was found to inhibit tubulin polymerization and arrest the cell cycle at the G2/M phase.[7]

The tetrahydroquinoxaline core is a key structural motif in many biologically and pharmacologically active small molecules, and significant progress has been made in developing novel synthetic routes to access these compounds.[8]

Synthetic Workflow Visualization

The following diagram illustrates a general workflow for the synthesis of tetrahydroquinoxalines, based on the reduction of a quinoxalinone precursor, a common synthetic strategy.

Caption: General synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline.

Conclusion

References

- 1. calpaclab.com [calpaclab.com]

- 2. 1259952-24-3|this compound|BLD Pharm [bldpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Facile Access to 2‐Substituted‐1,2,3,4‐Tetrahydroquinoxalines via Borane‐Catalyzed One‐Pot Tandem Cyclization/Hydrosilylation | Semantic Scholar [semanticscholar.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

Unlocking the Therapeutic Potential of 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride: A Guide for Researchers

An In-depth Technical Whitepaper on Emerging Research Frontiers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a heterocyclic amine whose therapeutic potential remains largely unexplored. However, its core structure, the tetrahydroquinoxaline scaffold, and the closely related 1-methyl-1,2,3,4-tetrahydroisoquinoline moiety, are present in a multitude of biologically active compounds. This whitepaper serves as a technical guide for researchers, scientists, and drug development professionals, outlining promising avenues of investigation for this compound based on the established activities of its structural analogs. The primary focus will be on two key areas with substantial preclinical evidence: oncology and neuroprotection.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for any experimental design. While extensive experimental data for this specific salt is not widely available, the properties of the parent 1,2,3,4-tetrahydroquinoxaline provide a useful reference.

| Property | Value (for 1,2,3,4-tetrahydroquinoxaline) |

| Molecular Formula | C₈H₁₀N₂ |

| Molecular Weight | 134.18 g/mol |

| IUPAC Name | 1,2,3,4-tetrahydroquinoxaline |

| CAS Number | 3476-89-9 |

| Physical Description | Solid |

| pKa | Data not readily available |

Table 1: Physicochemical Properties of the Parent Compound, 1,2,3,4-tetrahydroquinoxaline.[1]

Potential Research Area 1: Oncology

The quinoxaline and tetrahydroquinoline/isoquinoline scaffolds are privileged structures in anticancer drug discovery.[2][3][4] Numerous derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines, suggesting that this compound is a strong candidate for anticancer research.

Proposed Mechanism of Action: Microtubule Destabilization

Several tetrahydroquinoxaline derivatives have been identified as inhibitors of tubulin polymerization, acting on the colchicine binding site.[5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The proposed mechanism suggests that the tetrahydroquinoxaline moiety can interact with the colchicine binding pocket on β-tubulin, preventing its polymerization into microtubules.

References

- 1. 1,2,3,4-Tetrahydroquinoxaline | C8H10N2 | CID 77028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]

- 5. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of Action: A Hypothesis for 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The precise mechanism of action for 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride remains to be fully elucidated in publicly accessible scientific literature. This technical guide synthesizes the available information on the broader class of tetrahydroquinoxaline derivatives to propose a compelling, albeit hypothetical, mechanism of action. Drawing parallels from structurally related compounds, we postulate a dual-pronged activity profile centering on antiproliferative and antifungal properties. The primary hypothesized mechanisms involve the inhibition of tubulin polymerization, leading to cell cycle arrest in cancer cells, and the disruption of fungal cell membrane integrity. This document provides a framework for future research, including detailed experimental protocols and conceptual signaling pathways to guide the empirical validation of this hypothesis.

Introduction

This compound is a heterocyclic organic compound. While its specific pharmacological profile is not extensively documented, the tetrahydroquinoxaline scaffold is a known pharmacophore present in various biologically active molecules. This guide puts forth a scientifically grounded hypothesis regarding its mechanism of action to stimulate and direct further investigation.

Hypothesized Mechanism of Action

Based on the activities of related tetrahydroquinoxaline derivatives, we hypothesize that this compound possesses two primary mechanisms of action:

-

Antiproliferative Activity via Tubulin Polymerization Inhibition: We propose that the compound acts as a colchicine binding site inhibitor on β-tubulin. This interaction is hypothesized to disrupt microtubule dynamics, a critical process for mitotic spindle formation and cell division, leading to G2/M phase cell cycle arrest and subsequent apoptosis in proliferating cells.

-

Antifungal Activity via Cell Membrane Disruption: It is hypothesized that this compound can interfere with the integrity of fungal cell membranes. This may involve the disruption of ergosterol synthesis or direct interaction with membrane components, leading to increased permeability, leakage of intracellular contents, and ultimately, fungal cell death.

Visualizing the Hypothesized Signaling Pathway

Caption: Hypothesized antiproliferative signaling cascade.

Quantitative Data Summary (Hypothetical)

To guide future experimental design, the following tables present hypothetical quantitative data that would be expected if the proposed mechanisms of action are accurate.

| Antiproliferative Activity | IC₅₀ (µM) |

| HT-29 (Colon Cancer Cell Line) | 5.2 |

| A549 (Lung Cancer Cell Line) | 8.9 |

| MCF-7 (Breast Cancer Cell Line) | 12.5 |

| Tubulin Polymerization Inhibition | IC₅₀ (µM) |

| In vitro Tubulin Assembly | 3.8 |

| Antifungal Activity | MIC (µg/mL) |

| Candida albicans | 16 |

| Aspergillus fumigatus | 32 |

Detailed Experimental Protocols

The following are detailed, albeit generalized, protocols for key experiments to validate the hypothesized mechanisms of action.

Antiproliferative Activity Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HT-29, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vitro Tubulin Polymerization Inhibition Assay

Objective: To directly measure the effect of the compound on the assembly of purified tubulin into microtubules.

Methodology:

-

Reagent Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) with GTP and a fluorescent reporter.

-

Compound Addition: Add various concentrations of this compound to a 96-well plate. Include positive (e.g., colchicine) and negative (e.g., vehicle) controls.

-

Initiation of Polymerization: Add the tubulin solution to the wells and immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time (e.g., every minute for 60 minutes).

-

Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the rate and extent of polymerization and determine the IC₅₀ value for inhibition.

Fungal Cell Membrane Integrity Assay (Propidium Iodide Staining)

Objective: To assess the ability of the compound to disrupt fungal cell membrane integrity.

Methodology:

-

Fungal Culture: Grow a fungal strain (e.g., Candida albicans) in a suitable liquid medium to the mid-logarithmic phase.

-

Compound Treatment: Treat the fungal cells with various concentrations of this compound for a defined period (e.g., 4 hours).

-

Staining: Harvest the cells and resuspend them in a buffer containing propidium iodide (PI).

-

Microscopy: Incubate for a short period and observe the cells using a fluorescence microscope.

-

Data Analysis: Quantify the percentage of PI-positive (non-viable) cells. An increase in PI uptake indicates a loss of membrane integrity.

Experimental and Logical Workflows

Workflow for Investigating Antiproliferative Mechanism

Caption: Workflow for antiproliferative mechanism validation.

Workflow for Investigating Antifungal Mechanism

Caption: Workflow for antifungal mechanism validation.

Conclusion and Future Directions

The proposed dual mechanism of action for this compound as both an antiproliferative and antifungal agent provides a solid foundation for future research. The immediate next steps should involve the empirical validation of these hypotheses using the experimental protocols outlined in this guide. Further investigations could also explore its potential as a neuroprotective agent, given the known activities of the structurally similar 1-Methyl-1,2,3,4-tetrahydroisoquinoline, while always maintaining the clear chemical distinction between the two scaffolds. Structure-activity relationship (SAR) studies, by synthesizing and testing analogs, would also be invaluable in optimizing the potency and selectivity of this promising chemical entity.

An In-depth Technical Guide on the Theoretical and Potential Properties of 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known theoretical and potential experimental properties of 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride. Due to the limited availability of direct experimental data for this specific compound, this document also extrapolates potential synthetic routes, biological activities, and mechanisms of action based on studies of structurally related compounds containing the tetrahydroquinoxaline scaffold.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound that have been identified are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄Cl₂N₂ | [1] |

| Molecular Weight | 221.13 g/mol | [1] |

| CAS Number | 1259952-24-3 | [1] |

| Appearance | Not specified | |

| Purity | ≥97% (commercially available) | [1] |

| Storage | Room temperature | [1] |

Predicted Theoretical Properties

Computational predictions for properties such as pKa, logP, and solubility are not available in the cited literature for this compound.

Potential Synthesis and Characterization

While a specific published synthesis for 1-Methyl-1,2,3,4-tetrahydroquinoxaline is not available, a plausible synthetic route can be proposed based on established chemical reactions for similar structures. The following is a hypothetical, yet chemically sound, protocol.

Proposed Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline

A potential route to synthesize the free base, 1-Methyl-1,2,3,4-tetrahydroquinoxaline, could involve the reductive amination of 1,2,3,4-tetrahydroquinoxaline with formaldehyde.

Materials:

-

1,2,3,4-tetrahydroquinoxaline

-

Formaldehyde (37% solution in water)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in diethyl ether or dioxane

Protocol:

-

Dissolve 1,2,3,4-tetrahydroquinoxaline (1 equivalent) in the chosen solvent (DCM or DCE).

-

Add formaldehyde (1.1 equivalents) to the solution and stir for 30 minutes at room temperature to form the iminium intermediate.

-

Add the reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-Methyl-1,2,3,4-tetrahydroquinoxaline.

-

Purify the crude product by column chromatography on silica gel.

Formation of the Dihydrochloride Salt

-

Dissolve the purified 1-Methyl-1,2,3,4-tetrahydroquinoxaline free base in a minimal amount of a suitable solvent like diethyl ether or methanol.

-

Slowly add a solution of HCl in diethyl ether or dioxane (2.2 equivalents) with stirring.

-

The dihydrochloride salt should precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the methyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the free base and observe the correct isotopic pattern for the dihydrochloride salt.

-

Melting Point Analysis: To determine the melting point of the dihydrochloride salt.

Below is a Graphviz diagram illustrating the proposed synthetic workflow.

Caption: Proposed workflow for the synthesis and characterization of the target compound.

Potential Biological Activity and Experimental Protocols

While no biological data exists for this compound, its classification as a "Protein Degrader Building Block" suggests a potential role in the development of PROTACs (Proteolysis Targeting Chimeras) or other targeted protein degradation technologies.[1] Furthermore, studies on related tetrahydroquinoxaline sulfonamide derivatives have shown them to be inhibitors of tubulin polymerization, acting at the colchicine binding site, and exhibiting antiproliferative activity.[3]

Based on this, the following experimental protocols could be employed to assess the biological activity of this compound.

Antiproliferative Activity Assay (MTT Assay)

This assay determines the compound's effect on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

Protocol:

-

Seed cancer cells (e.g., HT-29 human colon cancer cells) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage relative to untreated control cells and determine the IC₅₀ value.

Tubulin Polymerization Assay

This in vitro assay measures the compound's ability to inhibit the polymerization of tubulin into microtubules.

Protocol:

-

Use a commercially available tubulin polymerization assay kit.

-

Reconstitute purified tubulin in a polymerization buffer.

-

Add different concentrations of the test compound, a positive control (e.g., colchicine), and a negative control (vehicle) to a 96-well plate.

-

Initiate polymerization by adding the tubulin solution and incubating the plate at 37°C.

-

Monitor the change in absorbance (e.g., at 340 nm) over time using a plate reader. Inhibition of polymerization will result in a lower absorbance compared to the negative control.

Cell Cycle Analysis

This assay determines if the compound causes cell cycle arrest at a particular phase, which is a common mechanism for anticancer agents.

Protocol:

-

Treat cells with the compound at its IC₅₀ concentration for a set time (e.g., 24 hours).

-

Harvest the cells, wash with PBS, and fix them in cold ethanol.

-

Treat the cells with RNase A to remove RNA.

-

Stain the cellular DNA with a fluorescent dye like propidium iodide (PI).

-

Analyze the DNA content of the cells using a flow cytometer.

-

The resulting histograms will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Mechanism of Action

Based on the activity of related compounds, a potential mechanism of action for the tetrahydroquinoxaline scaffold could be the disruption of microtubule dynamics through inhibition of tubulin polymerization.[3] This action can lead to cell cycle arrest, typically at the G2/M phase, and ultimately induce apoptosis in cancer cells.

The diagram below illustrates this potential mechanism of action.

Caption: Potential mechanism involving the inhibition of tubulin polymerization.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride. The protocols are based on established chemical principles for the N-alkylation of heterocyclic compounds and subsequent reduction and salt formation.

Introduction

1-Methyl-1,2,3,4-tetrahydroquinoxaline and its derivatives are heterocyclic compounds of interest in medicinal chemistry and drug development. The tetrahydroquinoxaline scaffold is a key structural motif in a variety of biologically active molecules. The addition of a methyl group at the N-1 position can significantly influence the compound's physicochemical properties, such as lipophilicity and basicity, which in turn can affect its pharmacokinetic and pharmacodynamic profiles. The dihydrochloride salt form is often preferred for its improved solubility and stability, facilitating its use in biological assays and formulation studies.

While the biological activity of 1-Methyl-1,2,3,4-tetrahydroquinoxaline is not extensively documented, its close structural analog, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), has been shown to exhibit neuroprotective effects. The proposed mechanisms of action for 1MeTIQ include inhibition of monoamine oxidase (MAO), scavenging of free radicals, and antagonism of the glutamatergic system.[1][2] These properties suggest that 1-Methyl-1,2,3,4-tetrahydroquinoxaline may hold similar potential as a modulator of neurological pathways.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄Cl₂N₂ | [3] |

| Molecular Weight | 221.13 g/mol | [3] |

| Appearance | White to off-white solid | Assumed |

| Purity | ≥97% | [3] |

| CAS Number | 36438-97-8 | N/A |

Spectroscopic Data (for 1-Methyl-1,2,3,4-tetrahydroquinoxaline free base)

| Type | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.67 (dt, J = 7.6, 1.5 Hz, 1H, Ar), 6.61–6.54 (m, 2H, Ar), 6.47 (dd, J = 7.6, 1.5 Hz, 1H, Ar), 3.50–3.45 (m, 2H), 3.29–3.24 (m, 2H), 2.86 (s, 3H, Me) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 136.2, 134.2, 118.7, 118.2, 113.6, 111.7, 49.9, 41.3, 39.1 |

Experimental Protocols

The synthesis of this compound is a three-step process commencing with the N-methylation of quinoxaline to form a quaternary ammonium salt. This intermediate is then reduced to yield the free base, 1-Methyl-1,2,3,4-tetrahydroquinoxaline. The final step involves the conversion of the free base to its dihydrochloride salt to enhance its stability and solubility.

Step 1: Synthesis of 1-Methylquinoxalin-1-ium iodide

Materials:

-

Quinoxaline (1.0 eq)

-

Methyl iodide (3.0 eq)[4]

-

Acetonitrile (CH₃CN)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve quinoxaline (1.0 eq) in acetonitrile.

-

Add methyl iodide (3.0 eq) to the solution.[4]

-

Heat the reaction mixture to 60 °C and stir for 16 hours. A precipitate will form during the reaction.[4]

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid with diethyl ether (3 x 10 mL).

-

Dry the solid under high vacuum to obtain 1-Methylquinoxalin-1-ium iodide as a white to pale yellow powder.

Step 2: Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline

Materials:

-

1-Methylquinoxalin-1-ium iodide (1.0 eq)

-

Sodium borohydride (NaBH₄) (2.0 eq)

-

Methanol (MeOH)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask, suspend 1-Methylquinoxalin-1-ium iodide (1.0 eq) in methanol.

-

Cool the suspension in an ice bath with stirring.

-

Slowly add sodium borohydride (2.0 eq) portion-wise to the cooled suspension.[5]

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield 1-Methyl-1,2,3,4-tetrahydroquinoxaline as an oil or low-melting solid.

Step 3: Synthesis of this compound

Materials:

-

1-Methyl-1,2,3,4-tetrahydroquinoxaline (1.0 eq)

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol (2.2 eq)

-

Diethyl ether or Isopropanol

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve the crude 1-Methyl-1,2,3,4-tetrahydroquinoxaline (1.0 eq) in a minimal amount of diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol (2.2 eq) dropwise with vigorous stirring.

-

A precipitate should form upon addition of the acidic solution.

-

Continue stirring in the ice bath for 30 minutes after the addition is complete.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether.

-

Dry the product under vacuum to yield this compound.

Mandatory Visualizations

Caption: Synthetic workflow for this compound.

Caption: Putative signaling pathway based on the known activities of 1-methyl-1,2,3,4-tetrahydroisoquinoline.

References

- 1. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. calpaclab.com [calpaclab.com]

- 4. rsc.org [rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a heterocyclic organic compound belonging to the tetrahydroquinoxaline class. While extensive research on this specific molecule is limited in publicly available literature, the broader family of tetrahydroquinoxaline derivatives has garnered significant interest in medicinal chemistry due to their diverse biological activities. This document provides an overview of the known applications of tetrahydroquinoxalines, detailed experimental protocols from relevant studies on analogous compounds, and a specific synthesis method for 1-methyl-1,2,3,4-tetrahydroquinoxaline. The provided protocols can serve as a foundational methodology for initiating research and evaluation of this compound.

Potential Applications based on Tetrahydroquinoxaline Scaffolds

Research on structurally related tetrahydroquinoxaline derivatives suggests potential therapeutic applications in the following areas:

-

Antifungal Agents: Certain derivatives of 1,2,3,4-tetrahydroquinoxaline have demonstrated significant fungicidal activity against various plant pathogenic fungi.

-

Anticancer Agents: The tetrahydroquinoxaline scaffold has been explored for the development of anticancer drugs, particularly as inhibitors of tubulin polymerization that target the colchicine binding site.

Synthesis Protocol

A documented method for the synthesis of the free base, 1-Methyl-1,2,3,4-tetrahydroquinoxaline, is available and can be adapted to produce the dihydrochloride salt through treatment with hydrochloric acid.

Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline [1]

This protocol describes the reduction of 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one to yield 1-Methyl-1,2,3,4-tetrahydroquinoxaline.

Materials:

-

4-Methyl-3,4-dihydro-1H-quinoxalin-2-one

-

Lithium aluminum hydride (LiAlH₄)

-

Dry Tetrahydrofuran (THF)

-

Hexanes

-

Ethyl Acetate (AcOEt)

Procedure:

-

To a solution of 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one (e.g., 530 mg, 3.2 mmol) in dry THF (50 mL), add lithium aluminum hydride (e.g., 869 mg, 23.0 mmol).

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexanes/AcOEt (4:1).

-

Upon completion of the reaction, carefully quench the excess LiAlH₄ by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting mixture and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography to yield 1-Methyl-1,2,3,4-tetrahydroquinoxaline as an orange liquid.

Formation of the Dihydrochloride Salt:

To obtain this compound, the purified free base can be dissolved in a suitable solvent like diethyl ether or isopropanol, followed by the dropwise addition of a solution of hydrochloric acid in the same solvent. The resulting precipitate can then be collected by filtration, washed with the solvent, and dried.

Experimental Protocols and Data

The following sections detail experimental protocols adapted from studies on other tetrahydroquinoxaline derivatives. These can be used as a starting point for evaluating the biological activity of this compound.

Antifungal Activity Assays

Based on studies of novel 1,2,3,4-tetrahydroquinoxaline derivatives as potential fungicidal agents, the following protocols can be employed.

In Vitro Antifungal Activity Assay

This assay determines the concentration of the compound required to inhibit the growth of various fungal strains.

Materials:

-

This compound

-

Fungal strains (e.g., Gaeumannomyces graminis var. tritici, Botrytis cinerea, Valsa mali)

-

Potato Dextrose Agar (PDA) medium

-

Dimethyl sulfoxide (DMSO)

-

Sterile petri dishes

Procedure:

-

Prepare stock solutions of this compound in DMSO.

-

Incorporate various concentrations of the test compound into the molten PDA medium.

-

Pour the medium into sterile petri dishes and allow it to solidify.

-

Inoculate the center of each plate with a mycelial plug of the test fungus.

-

Incubate the plates at an appropriate temperature (e.g., 25°C) for a specified period.

-

Measure the diameter of the fungal colony and calculate the percentage of inhibition compared to a control plate containing only DMSO.

-

The EC₅₀ (half-maximal effective concentration) value can be determined by probit analysis.

Quantitative Data for a Related Tetrahydroquinoxaline Derivative (Compound B1)

| Fungal Strain | EC₅₀ (mg/L) |

| Gaeumannomyces graminis var. tritici | 0.486 |

| Botrytis cinerea | 1.83 |

| Valsa mali | 3.66 |

In Vivo Antifungal Activity Assay

This assay evaluates the protective effect of the compound on a host plant.

Procedure:

-

Prepare solutions of this compound at various concentrations.

-

Spray the solutions onto healthy plant leaves until runoff.

-

After the leaves have dried, inoculate them with a spore suspension or mycelial plug of the target fungus.

-

Incubate the plants under conditions favorable for fungal growth.

-

After a set period, assess the disease severity and calculate the protective effect.

Quantitative Data for a Related Tetrahydroquinoxaline Derivative (Compound B1) at 200 mg/L

| Fungal Strain | Inhibition Rate (%) |

| Gaeumannomyces graminis | 39.7 |

| Botrytis cinerea | 78.7 |

Anticancer Activity Assays: Tubulin Polymerization Inhibition

The tetrahydroquinoxaline scaffold has been identified in compounds that act as tubulin polymerization inhibitors. The following protocols are based on studies of such derivatives.

In Vitro Cytotoxicity Assay

This assay measures the ability of the compound to inhibit the growth of cancer cell lines.

Materials:

-

This compound

-

Human cancer cell lines (e.g., HT-29)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

96-well plates

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 48 hours).

-

Add the MTT reagent to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition).

Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the polymerization of tubulin.

Materials:

-

This compound

-

Purified tubulin

-

GTP (Guanosine triphosphate)

-

Polymerization buffer

-

A spectrophotometer capable of measuring absorbance at 340 nm over time

Procedure:

-

Prepare a reaction mixture containing tubulin in polymerization buffer.

-

Add the test compound at various concentrations.

-

Initiate polymerization by adding GTP and increasing the temperature to 37°C.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to tubulin polymerization.

-

Determine the IC₅₀ (concentration for 50% inhibition of polymerization) of the compound.

Quantitative Data for a Related Tetrahydroquinoxaline Derivative (Compound I-7)

| Assay | Value |

| HT-29 Cell Growth Inhibition | |

| 1 µM | Moderate Inhibition |

| 5 µM | Strong Inhibition |

| 10 µM | Very Strong Inhibition |

Visualizations

Experimental Workflow: Antifungal Activity Screening

Caption: Workflow for antifungal activity screening.

Signaling Pathway: Proposed Mechanism of Action for Anticancer Activity

Caption: Proposed mechanism for anticancer activity.

References

Application Notes and Protocols for the Integration of a 1-Methyl-1,2,3,4-tetrahydroquinoxaline Moiety in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This document provides detailed application notes and protocols for the prospective use of a 1-Methyl-1,2,3,4-tetrahydroquinoxaline moiety as a novel warhead in the synthesis of PROTACs. While direct literature evidence for the use of 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride in PROTACs is emerging, the closely related tetrahydroquinoline scaffold has been successfully employed to target proteins such as BET bromodomains.[1][2] These notes, therefore, extrapolate from established principles and provide a comprehensive guide for researchers exploring this chemical space for novel PROTAC development.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules comprising three key components: a "warhead" that binds to a target protein of interest (POI), an E3 ubiquitin ligase ligand, and a chemical linker that connects the two.[3][4] By inducing proximity between the POI and an E3 ligase, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[5][6] This event-driven, catalytic mechanism offers several advantages over traditional inhibitors, including the potential to target "undruggable" proteins and overcome resistance mechanisms.[7][8]

The modular nature of PROTACs allows for systematic optimization by modifying the warhead, E3 ligase ligand, or the linker.[9] The choice of each component is critical for achieving potent and selective protein degradation.

The 1-Methyl-1,2,3,4-tetrahydroquinoxaline Moiety as a Novel Warhead